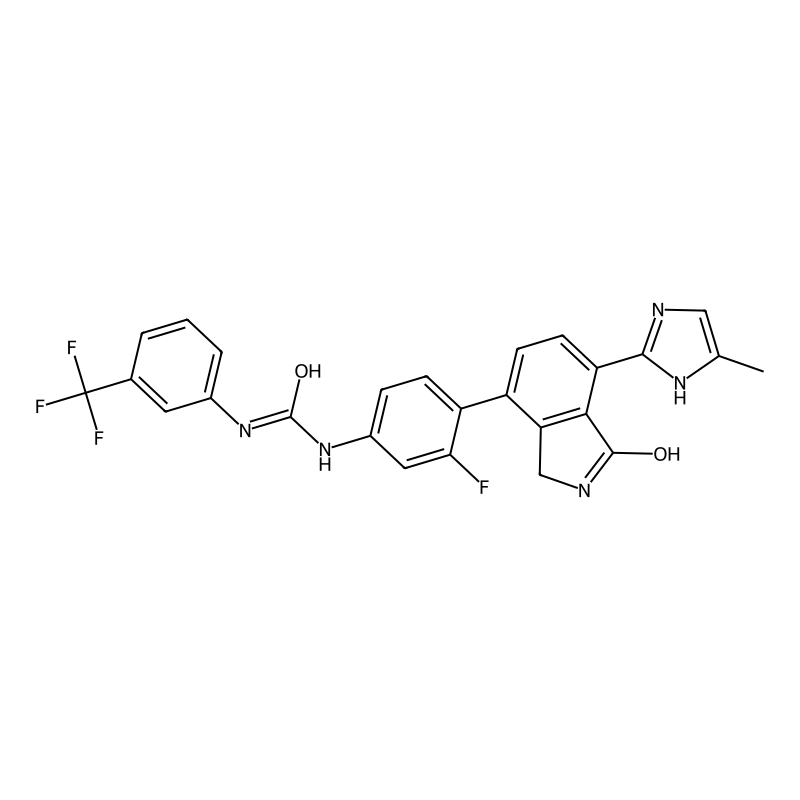

CG-806

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Chronic Lymphocytic Leukemia (CLL) Treatment

Specific Scientific Field: Hematology and Oncology

Summary of the Application: CG-806 is an oral small molecule non-covalent pan-BTK/pan-FLT3 inhibitor. It was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases. It is being developed for treatment of CLL/SLL, non-Hodgkin’s lymphomas and myeloid malignancies .

Methods of Application or Experimental Procedures: Peripheral blood mononuclear cells from patients with CLL were cultured for 14 days until outgrowth of nurselike cells (NLC). Before treatment with inhibitors, non-adherent cells were harvested and re-plated on autologous NLC at a concentration of 1x10 7 cells/mL. MEC-1 CLL cell line was incubated with escalating doses of CG-806 or ibrutinib for 72 hours .

Results or Outcomes: CG-806 inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM). CG-806 induced MEC-1 cell death in a dose- and time-dependent manner .

Application in B Cell Lymphoma Treatment

Summary of the Application: CG-806 is an oral small molecule non-covalent pan-FLT3/pan-BTK inhibitor designed to address the shortcomings of ibrutinib. It is in development for acute myeloid leukemia (AML) and B cell lymphoma .

Methods of Application or Experimental Procedures: CG-806 was tested against 14 established malignant B-cell lines in vitro. When tested against 124 samples freshly isolated from the marrow of CLL patients the median IC 50 for CG-806 was 0.11 µM and the median for ibrutinib was 4.09 µM .

Results or Outcomes: CG-806 inhibited cell proliferation and induced apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro .

Application in Diffuse Large B-Cell Lymphoma Treatment

Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on DLBCL cell lines and patient-derived cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .

Results or Outcomes: CG-806 demonstrated the ability to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogate survival of ibrutinib-resistant DLBCL cell lines, and partially reverse the pro-survival effects of stromal microenvironment-mimicking conditions in primary DLBCL cells .

Application in Mantle Cell Lymphoma Treatment

Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in mantle cell lymphoma (MCL), a type of non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on MCL cell lines and patient-derived MCL cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .

Results or Outcomes: CG-806 thwarted survival of MCL cell lines and patient-derived MCL cells in a dose-dependent manner. Contrary to ibrutinib, CG-806 downmodulated the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogated survival of ibrutinib-resistant MCL cell lines, and partially reversed the pro-survival effects of stromal microenvironment-mimicking conditions in primary MCL cells .

CG-806, also known as Luxeptinib, is a first-in-class small molecule multi-kinase inhibitor primarily targeting the FMS-like tyrosine kinase 3 and Bruton's tyrosine kinase. It has demonstrated potent inhibitory activity against both wild type and various mutant forms of these kinases, which are crucial in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia. CG-806 exhibits a unique mechanism of action by simultaneously inhibiting multiple kinases, thereby enhancing its therapeutic potential against cancers that exhibit resistance to other treatments .

The biological activity of CG-806 has been extensively studied in vitro and in vivo. It has shown significant cytotoxic effects against acute myeloid leukemia cell lines and primary patient samples, especially those resistant to other FLT3 inhibitors. In preclinical models, CG-806 induced apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Its effectiveness extends to both FLT3 wild type and mutant forms, making it a promising candidate for treating relapsed or refractory acute myeloid leukemia .

CG-806 is primarily investigated for its applications in oncology, specifically for treating acute myeloid leukemia and other hematological malignancies. Its ability to target multiple kinases simultaneously positions it as a potential therapeutic option for patients who have developed resistance to existing therapies. Clinical trials are ongoing to evaluate its safety, tolerability, and efficacy in various patient populations .

Interaction studies have highlighted CG-806's potential synergy with other therapeutic agents. For instance, combining CG-806 with venetoclax has shown enhanced cytotoxicity in resistant leukemia cell lines. These studies suggest that CG-806's multi-targeting approach may provide a more effective treatment strategy by overcoming resistance mechanisms associated with single-agent therapies .

CG-806 is unique among multi-kinase inhibitors due to its specific targeting profile and potency against both wild type and mutant forms of FLT3 and Bruton's tyrosine kinase. Here are some similar compounds for comparison:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Gilteritinib | FLT3 | Potent against FLT3 mutations but less effective against wild type |

| Quizartinib | FLT3 | Selective for FLT3 but has limitations in mutation resistance |

| Crenolanib | FLT3 | Effective against certain FLT3 mutations but not as broad-spectrum as CG-806 |

| Ibrutinib | Bruton's tyrosine kinase | Primarily targets Bruton's tyrosine kinase; less effective against FLT3 |

| Midostaurin | FLT3 | Targets multiple kinases but lacks the same level of activity against all FLT3 mutations |

CG-806 stands out due to its ability to effectively inhibit both wild type and mutant forms of its target kinases at low nanomolar concentrations, offering a promising avenue for treating resistant cases of acute myeloid leukemia .

Pan-FLT3 Inhibition Dynamics

CG-806 demonstrates potent and comprehensive inhibition of the entire FLT3 kinase family through a non-covalent, adenosine triphosphate competitive mechanism [1] [2]. This multi-kinase inhibitor exhibits exceptional activity against both wild-type and mutant forms of FLT3 with remarkable selectivity and efficacy across all clinically relevant FLT3 variants [3] [4].

Wild-Type FLT3 Targeting

CG-806 exhibits potent inhibition of wild-type FLT3 with a biochemical IC50 of 11 nanomolar, demonstrating superior activity compared to other FLT3 inhibitors [3]. In wild-type FLT3-expressing cell lines, CG-806 showed IC50 values ranging from 4-10 nanomolar, significantly outperforming established FLT3 inhibitors such as quizartinib (1,956 nanomolar), gilteritinib (500 nanomolar), and crenolanib (2,617 nanomolar) [4].

The mechanism of wild-type FLT3 targeting involves direct enzyme inhibition coupled with downstream aurora kinase suppression. In FLT3 wild-type acute myeloid leukemia cells, CG-806 induces G2/M cell cycle arrest through profound suppression of aurora kinase B and C phosphorylation, accompanied by downregulation of Polo-like kinase 1, phospho-CDC25c, and cyclin B1 [3]. This dual mechanism enables CG-806 to achieve therapeutic efficacy in FLT3 wild-type malignancies where traditional FLT3 inhibitors demonstrate limited activity.

Mutant FLT3 Variant Affinity (ITD, TKD, Gatekeeper Mutations)

CG-806 demonstrates exceptional potency against FLT3 internal tandem duplication mutations with an IC50 of 0.17 nanomolar, representing one of the most potent FLT3-ITD inhibitors reported [4]. The compound maintains high efficacy against tyrosine kinase domain mutations, including D835Y mutations with an IC50 of 8.26 nanomolar [4].

Critically, CG-806 retains full activity against gatekeeper mutations that confer resistance to other FLT3 inhibitors. Against the F691L gatekeeper mutation combined with ITD, CG-806 demonstrates an IC50 of 0.43 nanomolar [4]. The compound also shows sub-nanomolar activity against compound mutations including FLT3-ITD plus Y842D and FLT3-ITD plus F691I variants [4].

In FLT3-mutant cells, CG-806 induces G1 phase cell cycle arrest through comprehensive suppression of the FLT3/STAT5/ERK signaling cascade. The compound profoundly decreases phosphorylation of FLT3, STAT5, and ERK1/2, while simultaneously suppressing cell proliferation-related proteins including phospho-mTOR, phospho-S6K1, and phospho-RB [3]. This is accompanied by upregulation of the cyclin-dependent kinase inhibitor p27 and reduction of G1 phase checkpoint proteins CDK4, CDK6, and c-Myc [3].

Pan-BTK Inhibition Characteristics

CG-806 functions as a non-covalent, reversible inhibitor of both wild-type and mutant forms of Bruton tyrosine kinase, representing a significant advancement over covalent BTK inhibitors [2] [5]. The compound demonstrates exceptional selectivity for BTK while avoiding off-target effects associated with other kinase families.

Covalent vs. Non-Covalent Binding Mechanisms

CG-806 employs a non-covalent binding mechanism that reversibly inhibits BTK through adenosine triphosphate competitive antagonism [2] [5]. This non-covalent approach contrasts sharply with covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form irreversible covalent bonds with cysteine 481 in the BTK active site.

The non-covalent mechanism confers several therapeutic advantages. CG-806 demonstrates an IC50 of 8 nanomolar against wild-type BTK while maintaining reversible inhibition that allows for more predictable pharmacokinetics and reduced potential for off-target effects [2]. The compound achieves complete inhibition of phospho-BTK in clinical samples at concentrations of 300 milligrams twice daily, with sustained inhibition observed throughout the dosing interval [6].

The reversible nature of CG-806 binding enables dynamic modulation of BTK activity rather than permanent enzyme inactivation. This approach provides therapeutic flexibility and may reduce the risk of acquired resistance mechanisms that can develop with irreversible inhibitors.

C481S-BTK Mutation Resistance Profile

CG-806 demonstrates superior activity against the C481S-BTK mutation with an IC50 of 2.5 nanomolar, representing enhanced potency compared to wild-type BTK inhibition [2] [5]. This mutation, which occurs at the covalent binding site for ibrutinib and other first-generation BTK inhibitors, confers complete resistance to covalent BTK inhibitors.

The C481S mutation prevents covalent bond formation between ibrutinib and the BTK active site, rendering these inhibitors ineffective. CG-806 circumvents this resistance mechanism entirely through its non-covalent binding mode, which does not require interaction with cysteine 481 [7] [8]. Clinical validation of this resistance profile has been demonstrated in ibrutinib-refractory primary mantle cell lymphoma samples, where CG-806 induced 25% and 45% apoptotic cell death at 0.1 and 1 micromolar concentrations, respectively, while 1 micromolar ibrutinib induced less than 10% cell death [7].

The compound maintains full BTK inhibitory activity in the presence of stromal microenvironment factors that typically confer resistance to BTK inhibitors. CG-806 demonstrated equivalent potency against mantle cell lymphoma cells in the absence or presence of human stromal HS5 cells, and effectively reversed the protective effects of CD40L-expressing and BAFF-expressing stromal co-culture systems [5].

Aurora Kinase (AURK) Family Inhibition

CG-806 demonstrates potent and selective inhibition of all three members of the aurora kinase family: aurora kinase A, aurora kinase B, and aurora kinase C [1] [3]. These serine/threonine kinases play essential roles in mitotic progression, chromosome segregation, and cytokinesis, making them attractive targets for cancer therapy.

The compound achieves low nanomolar potency against aurora kinases A, B, and C, with biochemical IC50 values consistently in the picomolar to low nanomolar range [1]. This multi-aurora kinase inhibition contributes significantly to CG-806's broad anti-cancer activity, particularly in FLT3 wild-type malignancies where aurora kinase inhibition serves as the primary mechanism of action.

CG-806 profoundly suppresses aurora kinase activity as demonstrated by decreased phosphorylation of aurora kinases A, B, and C, accompanied by reduced phosphorylation of histone H3 at serine 10, a direct substrate of aurora kinase B [1] [3]. This inhibition results in G2/M cell cycle arrest, polyploidy induction, and subsequent apoptosis in FLT3 wild-type acute myeloid leukemia cells [3].

The aurora kinase inhibition by CG-806 is particularly pronounced in FLT3 wild-type cells, where it serves as the dominant mechanism of cytotoxicity. Treatment with CG-806 leads to downregulation of Polo-like kinase 1, phospho-CDC25c, and cyclin B1, all of which are regulated by aurora kinase activity during mitotic progression [3]. This comprehensive disruption of mitotic checkpoint proteins results in mitotic catastrophe and subsequent cell death.

Downstream Signaling Pathway Modulation

CG-806 exerts its therapeutic effects through comprehensive modulation of multiple oncogenic signaling pathways. The compound simultaneously disrupts FLT3/STAT5, MAPK/ERK, PI3K/AKT/mTOR, and B-cell receptor signaling cascades, resulting in synergistic anti-cancer effects that exceed the sum of individual pathway inhibition [3] [9].

MAPK/ERK Cascade Suppression

CG-806 achieves potent suppression of the MAPK/ERK signaling cascade through upstream inhibition of FLT3 and BTK kinases. In FLT3-mutant acute myeloid leukemia cells, CG-806 profoundly decreases phosphorylation of ERK1/2 at concentrations as low as nanomolar levels [3] [9]. This ERK inhibition occurs secondary to FLT3 inhibition and contributes to the compound's anti-proliferative effects.

The MAPK/ERK pathway suppression is particularly evident in FLT3-ITD-driven malignancies, where CG-806 treatment results in complete inhibition of ERK phosphorylation within 24 hours of treatment [3]. This rapid ERK suppression correlates with induction of G1 cell cycle arrest and subsequent apoptosis in FLT3-mutant cells.

In B-cell malignancies, CG-806 suppresses ERK phosphorylation through BTK inhibition, disrupting the B-cell receptor signaling cascade. The compound produces dose-dependent and time-dependent decreases in ERK phosphorylation, with effects observed at concentrations as low as 0.1 micromolar [9]. This dual mechanism of ERK suppression through both FLT3 and BTK inhibition provides comprehensive coverage of MAPK/ERK signaling in hematologic malignancies.

PI3K/AKT/mTOR Axis Disruption

CG-806 demonstrates comprehensive disruption of the PI3K/AKT/mTOR signaling axis through multiple mechanisms. The compound directly suppresses AKT phosphorylation at serine 473, a critical modification required for full AKT activation [3] [9]. This AKT inhibition occurs through upstream disruption of FLT3 and BTK signaling, both of which contribute to PI3K activation in hematologic malignancies.

Downstream of AKT, CG-806 profoundly suppresses mTOR phosphorylation and activity. The compound decreases phosphorylation of mTOR at serine 2448, along with its downstream targets S6K1 and ribosomal protein S6 [3]. This mTOR suppression contributes to the compound's anti-proliferative effects and induction of G1 cell cycle arrest in FLT3-mutant cells.

The PI3K/AKT/mTOR axis disruption is particularly pronounced in FLT3-ITD-driven acute myeloid leukemia, where this pathway serves as a primary survival mechanism. CG-806 treatment results in comprehensive suppression of phospho-AKT, phospho-mTOR, phospho-S6K1, and phospho-RB, effectively blocking cell cycle progression and promoting apoptosis [3].

In B-cell malignancies, CG-806 disrupts PI3K/AKT/mTOR signaling through BTK inhibition, as BTK serves as a critical link between B-cell receptor activation and PI3K/AKT pathway engagement. The compound produces dose-dependent decreases in AKT and mTOR phosphorylation, contributing to its anti-proliferative and pro-apoptotic effects in chronic lymphocytic leukemia and non-Hodgkin lymphoma cells [9].